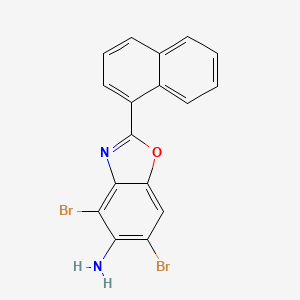
Barium gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium gluconate is a chemical compound composed of barium, carbon, hydrogen, and oxygen atoms. It is a white, odorless powder that is easily soluble in water. This compound is commonly used in cosmetics and personal care products due to its ability to enhance the texture and appearance of the skin. It is also utilized in the medical industry as a contrast agent for X-rays and CT scans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium gluconate can be synthesized through the reaction of barium hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with gluconic acid to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving barium carbonate in gluconic acid. The mixture is then heated to facilitate the reaction, and the resulting solution is filtered to remove any impurities. The filtrate is then evaporated to obtain this compound crystals, which are further dried and ground to the desired particle size.
Chemical Reactions Analysis
Types of Reactions
Barium gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield barium metal.
Substitution: this compound can participate in substitution reactions where the gluconate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium sulfate can facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and water.
Reduction: Barium metal and gluconic acid.
Substitution: Barium salts of the substituting anion and gluconic acid.
Scientific Research Applications
Barium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: It serves as a contrast agent in medical imaging techniques such as X-rays and CT scans.
Mechanism of Action
The mechanism of action of barium gluconate involves its interaction with biological tissues. In medical imaging, this compound acts as a contrast agent by absorbing X-rays, thereby enhancing the visibility of internal structures. The gluconate ion facilitates the solubility and bioavailability of barium, allowing it to be effectively used in various applications .
Comparison with Similar Compounds
Barium gluconate can be compared with other gluconate salts such as:
- Calcium gluconate
- Magnesium gluconate
- Zinc gluconate
- Copper gluconate
- Iron gluconate
Uniqueness
This compound is unique due to its specific applications in medical imaging and its ability to enhance the texture and appearance of skin in cosmetic products. Unlike other gluconate salts, this compound is particularly effective as a contrast agent due to the high atomic number of barium, which provides superior X-ray absorption .
Properties
CAS No. |
22561-74-6 |
|---|---|
Molecular Formula |
C12H22BaO14 |
Molecular Weight |
527.62 g/mol |
IUPAC Name |
barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI Key |
PECPTSUHUFWKDG-IYEMJOQQSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


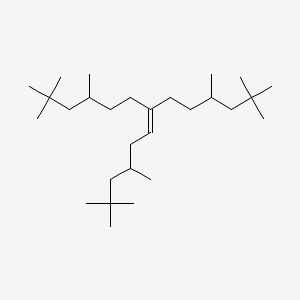
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)

![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
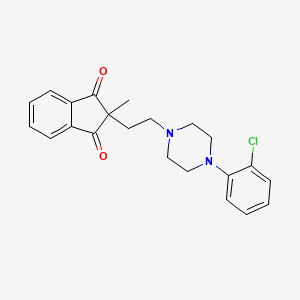
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
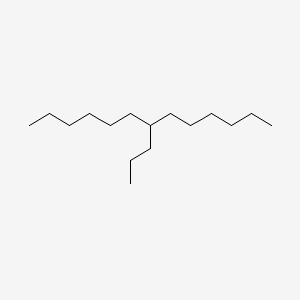

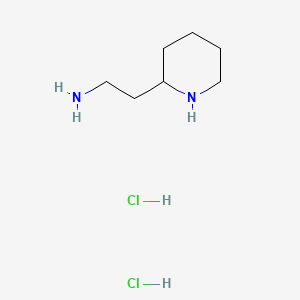
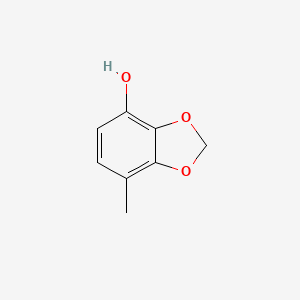
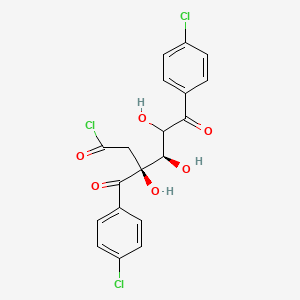

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
